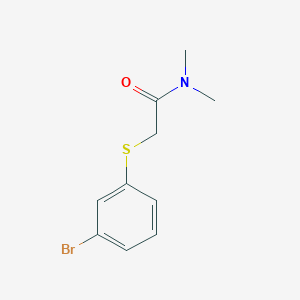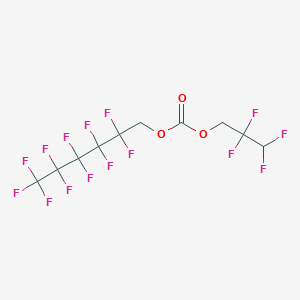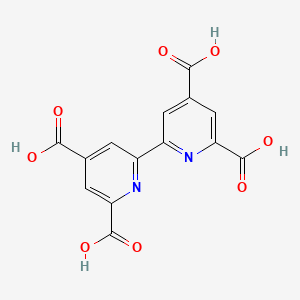
4,4',6,6'-Bipyridine tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,6,6’-Bipyridine tetracarboxylic acid is a novel ligand known for its coordination chemistry and structural properties.
Preparation Methods
The synthesis of 4,4’,6,6’-Bipyridine tetracarboxylic acid involves several steps. One reported method includes the reaction of 2,2’-6,6’-tetramethyl-4,4’-bipyridyl under specific conditions . The compound can also be synthesized under solvothermal conditions in methanol with lanthanide ions, leading to the formation of various coordination complexes . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
4,4’,6,6’-Bipyridine tetracarboxylic acid undergoes various chemical reactions, including coordination with metal ions to form complex structures. Common reagents used in these reactions include lanthanide ions (e.g., Yb, Gd, Sm) and transition metals (e.g., Cu) . The major products formed from these reactions are coordination polymers and metal-organic frameworks, which exhibit unique structural and thermal properties .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Biology: Potential use in the development of new materials for biological applications, such as drug delivery systems.
Medicine: Research into its potential use in medical imaging and as a therapeutic agent.
Industry: Applications in the development of new materials with unique properties for industrial use.
Mechanism of Action
The mechanism of action of 4,4’,6,6’-Bipyridine tetracarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes exhibit unique structural properties due to the hydrogen bonding and π–π interactions between adjacent units . The molecular targets and pathways involved in these interactions are primarily related to the coordination chemistry of the compound.
Comparison with Similar Compounds
4,4’,6,6’-Bipyridine tetracarboxylic acid can be compared with other similar compounds, such as 4,4’-dicarboxy-2,2’-bipyridine and 4,4’-dimethylcarboxy-6,6’-dicarboxy-2,2’-bipyridine . These compounds share similar coordination properties but differ in their structural and thermal characteristics.
Properties
Molecular Formula |
C14H8N2O8 |
|---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
6-(4,6-dicarboxypyridin-2-yl)pyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-11(18)5-1-7(15-9(3-5)13(21)22)8-2-6(12(19)20)4-10(16-8)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
KSVSUDAVLCEDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C2=NC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



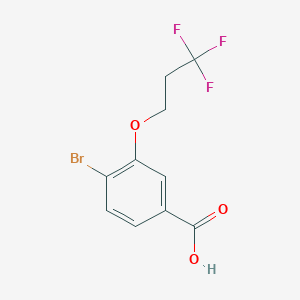
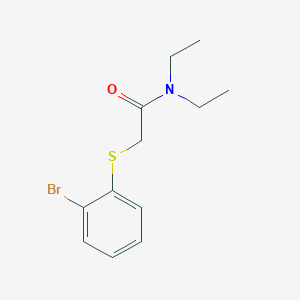
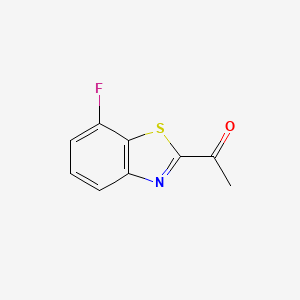


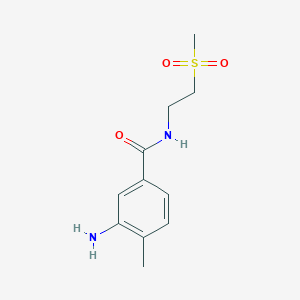
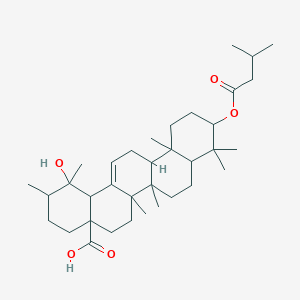

![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)

